molecular formula C69H102N14O26S B037744 S-Benzyl-CD4 (83-94) peptide CAS No. 123380-68-7

S-Benzyl-CD4 (83-94) peptide

Cat. No.: B037744
CAS No.: 123380-68-7
M. Wt: 1575.7 g/mol
InChI Key: OMCDPEATGPLASJ-ZKBMWXKLSA-N
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Description

S-Benzyl-CD4 (83-94) peptide is a synthetic peptide derived from the CD4 protein, specifically from the amino acid sequence spanning residues 83 to 94. This peptide is of significant interest in immunological research due to its potential role in modulating immune responses and its applications in studying T-cell activation and HIV infection mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-CD4 (83-94) peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyl group is introduced to the peptide during the synthesis process to enhance its stability and biological activity .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves:

  • Coupling of protected amino acids using activating agents like carbodiimides.
  • Removal of protecting groups under acidic conditions.
  • Cleavage of the peptide from the resin.
  • Purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: S-Benzyl-CD4 (83-94) peptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of disulfide-linked peptide dimers.

    Reduction: Monomeric peptide with free thiol groups.

    Substitution: Peptide derivatives with modified side chains.

Scientific Research Applications

S-Benzyl-CD4 (83-94) peptide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of the benzyl group, which enhances its stability and biological activity. This makes it a valuable tool in immunological research and potential therapeutic applications .

Biological Activity

S-Benzyl-CD4 (83-94) peptide is a synthetic derivative of the CD4 protein, specifically derived from the amino acid sequence spanning residues 83 to 94. This peptide has garnered significant interest in immunological research due to its potential role in modulating immune responses, particularly in the context of HIV infection and T-cell activation.

Chemical Structure and Synthesis

The synthesis of S-Benzyl-CD4 (83-94) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The introduction of the benzyl group enhances the stability and biological activity of the peptide, making it a valuable tool in various biomedical applications.

The primary mechanism of action for S-Benzyl-CD4 (83-94) involves its interaction with the CD4 receptor on T-cells. This interaction can modulate T-cell activation and immune responses. Notably, the peptide has been shown to inhibit HIV-induced cell fusion by blocking the interaction between the CD4 receptor and the HIV envelope glycoprotein, thereby preventing viral entry into host cells .

Therapeutic Potential

S-Benzyl-CD4 (83-94) has been explored as a potential therapeutic agent for HIV infection. Research indicates that this peptide can effectively inhibit HIV-induced cytopathology and cell fusion at nominal concentrations, showcasing its potential as an antiviral agent. In vitro studies have demonstrated that this peptide can block infection by various HIV isolates and simian immunodeficiency virus (SIV) .

In Vitro Studies

Multiple studies have investigated the efficacy of S-Benzyl-CD4 (83-94) in inhibiting HIV infection. For example, one study reported that this peptide completely blocked syncytium formation induced by HIV at a concentration of 125 μM, highlighting its potency as an antiviral agent . Another study confirmed that derivatized CD4 peptides, including S-Benzyl-CD4 (83-94), effectively prevented cell fusion induced by HIV, further supporting its role in antiviral therapy .

Comparative Analysis

To better understand the biological activity of S-Benzyl-CD4 (83-94), it is useful to compare it with other related peptides:

Peptide Source Biological Activity Efficacy Against HIV
S-Benzyl-CD4 (83-94)CD4 proteinInhibits T-cell activation; blocks HIV entryHigh efficacy in vitro
CD4 (81-92)CD4 proteinSimilar structure; known anti-HIV propertiesModerate efficacy
CD4 (76-94)CD4 proteinInhibits HIV-induced cytopathologyEffective at 125 μM

This table illustrates that while S-Benzyl-CD4 (83-94) shares structural similarities with other peptides derived from CD4, its unique modifications enhance its stability and biological activity, making it particularly effective against HIV.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H102N14O26S/c1-6-35(4)57(83-64(103)46(80-66(105)55(72)36(5)84)30-37-15-17-39(85)18-16-37)68(107)81-48(33-110-32-38-12-8-7-9-13-38)65(104)76-44(22-27-52(91)92)62(101)82-56(34(2)3)67(106)77-43(21-26-51(89)90)61(100)79-47(31-54(95)96)63(102)75-41(19-24-49(71)86)59(98)73-40(14-10-11-29-70)58(97)74-42(20-25-50(87)88)60(99)78-45(69(108)109)23-28-53(93)94/h7-9,12-13,15-18,34-36,40-48,55-57,84-85H,6,10-11,14,19-33,70,72H2,1-5H3,(H2,71,86)(H,73,98)(H,74,97)(H,75,102)(H,76,104)(H,77,106)(H,78,99)(H,79,100)(H,80,105)(H,81,107)(H,82,101)(H,83,103)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,108,109)/t35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCDPEATGPLASJ-ZKBMWXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H102N14O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153996
Record name S-Benzyl-CD4 (83-94) peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123380-68-7
Record name S-Benzyl-CD4 (83-94) peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123380687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Benzyl-CD4 (83-94) peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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